N-[4-(4-fluorophenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]-3-methoxybenzamide
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Overview
Description
N-[4-(4-fluorophenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]-3-methoxybenzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of N-[4-(4-fluorophenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]-3-methoxybenzamide typically involves the reaction of 4-fluoroaniline with 3,5-dimethylthiazol-2-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
N-[4-(4-fluorophenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in the biosynthesis of bacterial lipids, leading to the disruption of bacterial cell membranes and ultimately causing cell death . Additionally, it has been shown to interfere with the signaling pathways involved in cancer cell proliferation, thereby inhibiting tumor growth .
Comparison with Similar Compounds
N-[4-(4-fluorophenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]-3-methoxybenzamide can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its chemical structure and specific biological targets.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure, this compound has been studied for its potential as an antimicrobial agent.
Properties
Molecular Formula |
C19H17FN2O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]-3-methoxybenzamide |
InChI |
InChI=1S/C19H17FN2O2S/c1-12-17(13-7-9-15(20)10-8-13)22(2)19(25-12)21-18(23)14-5-4-6-16(11-14)24-3/h4-11H,1-3H3 |
InChI Key |
NUOZELTYFPSXIO-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=CC=C2)OC)S1)C)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=CC=C2)OC)S1)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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